Perphenazine hydrochloride

Description

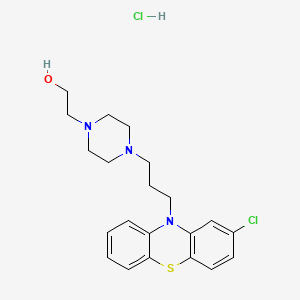

Structure

3D Structure of Parent

Properties

CAS No. |

3111-71-5 |

|---|---|

Molecular Formula |

C21H27Cl2N3OS |

Molecular Weight |

440.4 g/mol |

IUPAC Name |

2-[4-[3-(2-chlorophenothiazin-10-yl)propyl]piperazin-1-yl]ethanol;hydrochloride |

InChI |

InChI=1S/C21H26ClN3OS.ClH/c22-17-6-7-21-19(16-17)25(18-4-1-2-5-20(18)27-21)9-3-8-23-10-12-24(13-11-23)14-15-26;/h1-2,4-7,16,26H,3,8-15H2;1H |

InChI Key |

ONDBZOZCVLIFKD-UHFFFAOYSA-N |

Canonical SMILES |

C1CN(CCN1CCCN2C3=CC=CC=C3SC4=C2C=C(C=C4)Cl)CCO.Cl |

Related CAS |

2015-28-3 |

Origin of Product |

United States |

Fundamental Pharmacological Investigations of Perphenazine Hydrochloride

Receptor Binding Profiles and Affinities

Perphenazine (B1679617) hydrochloride exhibits a broad receptor binding profile, interacting with dopamine (B1211576), serotonin (B10506), adrenergic, and histamine (B1213489) receptors. patsnap.compatsnap.comresearchgate.net The affinity of a drug for a receptor is often expressed as the inhibition constant (Ki), which represents the concentration of the drug required to occupy 50% of the receptors. A lower Ki value indicates a higher binding affinity.

Dopamine Receptor Subtype Interactions (D1, D2, D3)

Perphenazine acts as a potent antagonist at dopamine D2 receptors, which is considered its primary mechanism of action for its antipsychotic effects. drugbank.compatsnap.compatsnap.compediatriconcall.com It demonstrates a high affinity for D2 receptors, effectively blocking the activity of dopamine in the brain. drugbank.comnih.gov Research indicates that perphenazine has a significantly higher affinity for D2 receptors compared to D1 receptors. drugbank.comnih.gov The binding affinity of perphenazine for various dopamine receptor subtypes is detailed in the table below.

| Receptor Subtype | Ki Value (nM) |

| Dopamine D1 | - |

| Dopamine D2 | 0.16 - 1.4 |

| Dopamine D2L | 0.066 - 3.4 |

| Dopamine D2S | 0.062 |

| Dopamine D3 | 0.13 - 0.43 |

| Dopamine D4 | 28.5 |

This table presents a range of reported Ki values from multiple sources. caymanchem.commedchemexpress.comglpbio.commedchemexpress.comapexbt.comtargetmol.comportico.orgmedchemexpress.comncats.io

Serotonin Receptor Subtype Interactions (e.g., 5-HT2A)

| Receptor Subtype | Ki Value (nM) |

| Serotonin 5-HT1A | 421 |

| Serotonin 5-HT2A | 0.211 - 6 |

| Serotonin 5-HT2C | 132 |

| Serotonin 5-HT6 | 17 |

| Serotonin 5-HT7 | 23 |

This table presents a range of reported Ki values from multiple sources. caymanchem.commedchemexpress.comglpbio.commedchemexpress.comtargetmol.comportico.org

Adrenergic Receptor Interactions (e.g., Alpha-1A)

Perphenazine demonstrates antagonist activity at adrenergic receptors, particularly the alpha-1A subtype. patsnap.commedchemexpress.commedchemexpress.commedchemexpress.com This interaction can lead to a decrease in blood pressure. patsnap.com The binding affinities for various adrenergic receptor subtypes are listed below.

| Receptor Subtype | Ki Value (nM) |

| Alpha-1A Adrenergic | 10 |

| Alpha-2A Adrenergic | 1848 |

| Alpha-2B Adrenergic | 104.9 |

| Alpha-2C Adrenergic | 85.2 |

This table presents reported Ki values. caymanchem.com

Histamine H1 Receptor Antagonism

Perphenazine is a potent antagonist of the histamine H1 receptor. patsnap.commedchemexpress.commedchemexpress.com This action is associated with sedative effects. patsnap.compatsnap.com The Ki value for the H1 receptor indicates a high affinity.

| Receptor Subtype | Ki Value (nM) |

| Histamine H1 | 0.473 - 8 |

This table presents a range of reported Ki values from multiple sources. caymanchem.comglpbio.comapexbt.comtargetmol.comportico.org

Exploration of Other Neurotransmitter System Modulations (e.g., GABAA receptor agonism for specific derivatives)

While perphenazine itself does not show agonist activity at the GABAA receptor, a derivative, perphenazine 4-aminobutyrate mesylate, has been shown to act as a GABAA receptor agonist. portico.org Perphenazine also interacts with muscarinic cholinergic receptors, although with lower affinity compared to other receptors. caymanchem.comapexbt.com Specifically, it binds to the M3 muscarinic receptor with a Ki value of 810.5 nM. caymanchem.com

Mechanisms of Receptor Antagonism and Signal Transduction

The primary mechanism of action for perphenazine is the blockade of dopamine D2 receptors in the brain's mesolimbic and mesocortical pathways. drugbank.comresearchgate.netpediatriconcall.com By antagonizing these receptors, perphenazine reduces the hyperactivity of dopamine, which is implicated in the symptoms of psychosis. patsnap.compatsnap.com This blockade of D2 receptors is a key feature of typical antipsychotics. nih.gov

The interaction of perphenazine with alpha-adrenergic receptors involves G protein-coupled signaling pathways. drugbank.com Specifically, the alpha-1 adrenergic receptor's action is mediated by G proteins that activate a phosphatidylinositol-calcium second messenger system. drugbank.com

Furthermore, some research suggests that perphenazine may exert some of its effects through the reactivation of protein phosphatase 2A (PP2A), which in turn can dephosphorylate and inactivate Akt, a key protein in cell survival signaling pathways. nih.gov This mechanism has been explored in the context of its potential antitumor effects. nih.gov

G-Protein Coupled Receptor (GPCR) Interactions and Signaling Pathways (e.g., phosphatidylinositol-calcium second messenger system)

Perphenazine's interaction with G-protein coupled receptors (GPCRs) is extensive, underpinning its therapeutic effects and pharmacological activity. medchemexpress.comnih.gov It binds to a wide array of receptors, including dopaminergic, serotonergic, adrenergic, histaminergic, and muscarinic receptors. nih.govpatsnap.compatsnap.com The binding affinity of perphenazine for these different GPCRs varies, which accounts for its complex pharmacological profile. nih.gov

A key signaling pathway influenced by perphenazine is the phosphatidylinositol-calcium second messenger system. drugbank.compharmacompass.comnih.gov This pathway is engaged following the binding of perphenazine to specific GPCRs, such as the alpha-1 adrenergic receptor. drugbank.comnih.gov The antagonism of this receptor, which is coupled to Gq proteins, modulates the activation of the phosphatidylinositol-calcium second messenger system, leading to downstream cellular effects. drugbank.comdrugbank.com

The compound's high affinity for dopamine D2 and D3 receptors is a central element of its action. medchemexpress.commedchemexpress.com It also demonstrates significant antagonism at serotonin 5-HT2A and 5-HT2C receptors. nih.gov Furthermore, perphenazine interacts with histamine H1 receptors and various adrenergic and muscarinic cholinergic receptors. amegroups.orgncats.io This multi-receptor binding profile highlights its broad impact on neuronal signaling. patsnap.com

Table 1: Binding Affinities (Ki) of Perphenazine for Various G-Protein Coupled Receptors

| Receptor Target | Binding Affinity (Ki) | Receptor Family |

| Dopamine D2 | 0.56 nM - 0.765 nM | Dopaminergic |

| Dopamine D3 | 0.13 nM - 0.43 nM | Dopaminergic |

| Dopamine D4 | 28.5 nM | Dopaminergic |

| Serotonin 5-HT2A | 5.6 nM - 6 nM | Serotonergic |

| Serotonin 5-HT6 | 17 nM | Serotonergic |

| Serotonin 5-HT7 | 23 nM | Serotonergic |

| Alpha-1 Adrenergic | 10.0 nM | Adrenergic |

| Histamine H1 | 8 nM | Histaminergic |

| Muscarinic M1 | 1.5 µM (Kd) | Cholinergic |

Data sourced from multiple studies. medchemexpress.commedchemexpress.comncats.iotargetmol.com Ki represents the inhibitor binding constant; a lower value indicates higher binding affinity. Kd represents the dissociation constant.

Antagonism of Neurotransmission at Synaptic Levels

The primary mechanism through which perphenazine exerts its effects is the antagonism of neurotransmission at the synaptic level. nih.govpharmacompass.com This is achieved by blocking postsynaptic receptors, thereby inhibiting or modulating the effects of various neurotransmitters. glowm.com

The most significant antagonistic action of perphenazine is on dopamine-mediated neurotransmission. nih.govpatsnap.com By acting as a potent antagonist at dopamine D2 receptors in the mesolimbic pathway, it reduces the hyperactivity of dopaminergic signaling. patsnap.comdrugbank.comgenome.jp This blockade is considered fundamental to its antipsychotic properties. nih.govglowm.com Evidence suggests that phenothiazines like perphenazine block postsynaptic dopamine receptor sites, which is a key aspect of their mechanism. nih.govpharmacompass.com

Beyond its potent antidopaminergic effects, perphenazine demonstrates antagonism across several other critical neurotransmitter systems: nih.govpharmacompass.com

Adrenergic System: Perphenazine exhibits alpha-adrenergic blocking effects. drugbank.comamegroups.org This antagonism at alpha-1 adrenergic receptors can influence various physiological functions regulated by the sympathetic nervous system. patsnap.comncats.io

Histaminergic System: The compound is an antagonist at histamine H1 receptors. amegroups.orgpatsnap.comncats.io This action is responsible for some of its secondary pharmacological effects.

Cholinergic System: Perphenazine also possesses antagonistic activity at muscarinic receptors, although with moderate potency compared to its effects on dopamine receptors. nih.govamegroups.orgncats.io

This broad spectrum of antagonistic activity at the synaptic level underscores the complexity of perphenazine's pharmacological actions. nih.gov

Table 2: Summary of Perphenazine's Antagonistic Actions on Neurotransmitter Systems

| Neurotransmitter System | Primary Receptor(s) Antagonized | Key Effect at Synapse |

| Dopaminergic | D2, D3, D1 | Blocks postsynaptic dopamine receptors, inhibiting dopamine-mediated neurotransmission. nih.govgenome.jpnih.gov |

| Serotonergic | 5-HT2A, 5-HT2C, 5-HT6, 5-HT7 | Blocks postsynaptic serotonin receptors. patsnap.comnih.gov |

| Adrenergic | Alpha-1 | Blocks postsynaptic alpha-adrenergic receptors. drugbank.comamegroups.org |

| Histaminergic | H1 | Blocks postsynaptic histamine receptors. amegroups.orgpatsnap.comncats.io |

| Cholinergic | M1 | Blocks postsynaptic muscarinic acetylcholine (B1216132) receptors. amegroups.orgncats.io |

Metabolic Pathways and Biotransformation of Perphenazine Hydrochloride

Hepatic Metabolism Characterization

The liver is the principal site for the metabolism of perphenazine (B1679617). drugbank.comnih.govnih.gov Here, the drug is subjected to a series of enzymatic reactions, collectively known as biotransformation, which can be categorized into four main pathways.

Sulfoxidation Pathways

Sulfoxidation is a significant metabolic pathway for perphenazine. nih.govdrugs.com This process involves the oxidation of the sulfur atom within the phenothiazine (B1677639) ring structure, leading to the formation of perphenazine sulfoxide (B87167). nih.govtaylorandfrancis.comamegroups.org This metabolite is generally considered to be less active than the parent drug. Research indicates that after oral administration, the sulfoxide and the N-dealkylated sulfoxide are among the metabolites excreted in the urine. researchgate.net

Hydroxylation Pathways

Hydroxylation is another crucial pathway in perphenazine metabolism. nih.govdrugs.com This reaction introduces a hydroxyl group (-OH) onto the perphenazine molecule, primarily at the 7-position of the phenothiazine ring, forming 7-hydroxyperphenazine (B3061111). nih.govtaylorandfrancis.comfda.gov This metabolite is considered active, with some studies suggesting its activity is comparable to that of perphenazine itself. taylorandfrancis.comamegroups.org Peak plasma concentrations of 7-hydroxyperphenazine are typically observed between 2 to 4 hours after administration. nih.govfda.gov

Dealkylation Pathways

Dealkylation involves the removal of an alkyl group from the piperazine (B1678402) side chain of the perphenazine molecule. nih.govdrugs.com A major metabolite formed through this pathway is N-dealkylperphenazine, also referred to as N-dealkylated perphenazine. nih.govtaylorandfrancis.comnih.gov In vivo, concentrations of N-dealkylperphenazine can be 1.5 to 2 times higher than that of the parent drug. taylorandfrancis.comnih.gov In vitro studies have shown that N-dealkylperphenazine has a higher affinity for serotonin-2A receptors than for dopamine-2 receptors, a characteristic that is somewhat similar to atypical neuroleptic agents. taylorandfrancis.comnih.gov

Glucuronidation Pathways

Glucuronidation is a Phase II metabolic reaction that plays a role in the elimination of perphenazine and its metabolites. nih.govdrugs.comnih.gov This pathway involves the conjugation of the parent drug or its hydroxylated metabolites with glucuronic acid, forming more water-soluble glucuronide conjugates that can be more easily excreted from the body, primarily in the urine. taylorandfrancis.comnih.gov Direct glucuronidation of the primary alcohol group on the perphenazine molecule is considered a minor metabolic pathway. taylorandfrancis.com

Enzymatic Systems Involved in Perphenazine Metabolism

The biotransformation of perphenazine is mediated by a complex system of enzymes, with the cytochrome P450 (CYP) superfamily playing a central role.

Role of Cytochrome P450 Isoenzymes (e.g., CYP2D6)

The cytochrome P450 system, particularly the isoenzyme CYP2D6, is a key player in the metabolism of perphenazine. nih.govfda.govpharmgkb.orggene2rx.com CYP2D6 is primarily responsible for the hydroxylation of perphenazine to 7-hydroxyperphenazine and is also involved in other metabolic pathways. taylorandfrancis.comamegroups.org The activity of CYP2D6 is subject to genetic polymorphism, which means that variations in the gene encoding this enzyme can lead to different metabolic capacities among individuals. nih.govfda.govpharmgkb.org

Individuals can be classified as poor, intermediate, normal (extensive), or ultrarapid metabolizers of CYP2D6 substrates. gene2rx.comnih.gov Poor metabolizers have little to no CYP2D6 activity and will metabolize perphenazine more slowly, leading to higher plasma concentrations of the drug. nih.govfda.govpharmgkb.org Conversely, ultrarapid metabolizers clear the drug more quickly, which may result in lower plasma concentrations. gene2rx.com

While CYP2D6 is a major contributor, other CYP isoenzymes are also involved in perphenazine metabolism, particularly in the N-dealkylation pathway. taylorandfrancis.comnih.gov In vitro studies have identified CYP1A2, CYP3A4, and CYP2C19 as important contributors to the N-dealkylation of perphenazine. taylorandfrancis.comresearchgate.netnih.govnih.gov Research suggests that at therapeutically relevant concentrations, CYP3A4 may account for about 40% of perphenazine N-dealkylation, with CYP1A2, CYP2C19, and CYP2D6 each contributing 20-25%. nih.gov The involvement of multiple CYP isoforms highlights the complexity of perphenazine's metabolic clearance. mdpi.com

Impact of Genetic Polymorphism on Metabolic Rates (e.g., Poor vs. Extensive Metabolizers)

The metabolism of perphenazine is significantly influenced by genetic polymorphisms in the CYP2D6 enzyme. fda.gov This genetic variability leads to different metabolic rates among individuals, who can be broadly categorized as poor metabolizers (PMs) or extensive metabolizers (EMs). pharmgkb.org

Poor Metabolizers (PMs): Individuals with reduced or no CYP2D6 activity metabolize perphenazine more slowly. fda.govpharmgkb.org This leads to higher plasma concentrations of the parent drug. pharmgkb.org Studies have shown that the median concentration-to-dose ratio of perphenazine in PMs can be approximately twice that of EMs. nih.gov For example, one study reported a median value of 0.195 nmol/L per milligram in PMs compared to 0.098 nmol/L per milligram in EMs without interacting medications. nih.gov The clearance of perphenazine can be threefold lower in PMs compared to homozygous extensive metabolizers. nih.gov This slower metabolism can result in a higher risk of adverse effects. pharmgkb.org Approximately 7-10% of Caucasians and a smaller percentage of Asians are considered poor metabolizers. fda.gov

Extensive Metabolizers (EMs): These individuals have normal or, in some cases, increased CYP2D6 enzyme activity, leading to more efficient metabolism of perphenazine. pharmgkb.orgebmconsult.com This results in lower plasma concentrations of the drug compared to PMs at similar doses. pharmgkb.org However, there is still a wide range of variation in drug concentrations even within the EM group. nih.gov

Intermediate and Ultrarapid Metabolizers: Besides PMs and EMs, individuals can also be classified as intermediate metabolizers (IMs) or ultrarapid metabolizers (UMs), with metabolic rates falling between or above those of EMs, respectively. uu.nlfrontiersin.org

The CYP2D610 allele, which is associated with reduced enzyme function, is found at a high frequency (around 50%) in Asian populations. nih.gov In individuals homozygous for this allele, the mean area under the curve for perphenazine concentration was found to be 2.9-fold higher than in those carrying the normal function CYP2D61 allele. nih.gov

Identification and Characterization of Principal Metabolites

The biotransformation of perphenazine results in several key metabolites that have been identified and characterized.

N-Dealkylated Perphenazine (DAPZ)

N-dealkylated perphenazine, also known as N-dealkylperphenazine, is a principal metabolite of perphenazine. taylorandfrancis.comnih.gov It is typically found in vivo at concentrations 1.5 to 2 times higher than the parent drug. nih.gov The formation of DAPZ occurs through N-dealkylation, a process involving multiple cytochrome P450 enzymes, including CYP1A2, CYP2C19, CYP3A4, and CYP2D6. nih.govtaylorandfrancis.com

Receptor Binding Affinity Profiling of DAPZ (Dopamine, Serotonin)

In vitro binding studies have shown that DAPZ has a distinct receptor binding profile compared to its parent compound. nih.gov Notably, DAPZ demonstrates a higher affinity for serotonin-2A (5-HT2A) receptors than for dopamine-2 (D2) receptors. nih.gov This characteristic is comparable to some atypical antipsychotic agents. nih.gov Despite this atypical receptor-binding profile, the in-vivo effects of DAPZ may be limited by its lower potency at both D2 and 5-HT2A receptors relative to perphenazine. nih.gov

7-Hydroxyperphenazine

7-Hydroxyperphenazine is another significant metabolite formed through the hydroxylation of perphenazine. taylorandfrancis.com Its pharmacological activity is considered to be comparable to that of the parent drug in vitro. taylorandfrancis.com

Receptor Binding Affinity Profiling of 7-Hydroxyperphenazine (Dopamine, Serotonin)

In contrast to DAPZ, 7-hydroxyperphenazine exhibits a higher affinity for dopamine-2 (D2) receptors than for serotonin-2A (5-HT2A) receptors. nih.gov This binding profile is more similar to that of the parent compound, perphenazine. nih.gov

Perphenazine Sulfoxide

Perphenazine sulfoxide is an active metabolite formed through the oxidation of perphenazine. caymanchem.commedchemexpress.com This metabolite selectively binds to dopamine (B1211576) D2 and α1-adrenergic receptors. caymanchem.com

Table of Compounds

| Compound Name | Other Names |

| Perphenazine hydrochloride | 4-[3-(2-chlorophenothiazin-10-yl)propyl]-1-piperazineethanol hydrochloride |

| N-Dealkylated Perphenazine | DAPZ, N-dealkylperphenazine |

| 7-Hydroxyperphenazine | |

| Perphenazine Sulfoxide | |

| Amitriptyline | |

| Chlorpromazine | |

| Haloperidol | |

| Zuclopenthixol | |

| Risperidone | |

| Olanzapine | |

| Quetiapine | |

| Ziprasidone | |

| Aripiprazole | |

| Clozapine | |

| Thioridazine | |

| Fluphenazine (B1673473) | |

| Metoclopramide | |

| Donepezil | |

| Galantamine | |

| Chlorpheniramine | |

| Cyclobenzaprine | |

| Atomoxetine | |

| Codeine | |

| Hydrocodone | |

| Meperidine | |

| Methadone | |

| Morphine | |

| Oxycodone | |

| Propoxyphene | |

| Trihexyphenidyl hydrochloride | |

| Benztropine mesylate | |

| Carbamazepine | |

| Phenytoin | |

| Rifampicin | |

| Ketoconazole | |

| Diazepam | |

| Moclobemide | |

| Fluoxetine | |

| Sertraline | |

| Paroxetine | |

| Citalopram | |

| Escitalopram | |

| Imipramine | |

| Clomipramine | |

| Propranolol | |

| Promazine | |

| Perazine (B1214570) | |

| Trifluoperazine | |

| Prochlorperazine |

Investigation of First-Pass Metabolism Phenomena

This compound is subject to extensive first-pass metabolism, a phenomenon that significantly reduces the oral bioavailability of the compound. This presystemic elimination occurs primarily in the liver, and to a lesser extent in the gastrointestinal tract, before the drug reaches systemic circulation. The investigation into this metabolic process has been crucial for understanding the compound's pharmacokinetic profile and the variability in patient response.

Research has consistently demonstrated that after oral administration, a substantial fraction of perphenazine is metabolized before it can exert its systemic effects. The absolute oral bioavailability of perphenazine is reported to be approximately 40%, with some studies citing a range of 20% to 60%. drugbank.comwikipedia.orgnih.govnih.govtandfonline.com This low and variable bioavailability is a hallmark of a significant first-pass effect. oup.com The primary metabolic transformations involved are sulfoxidation, hydroxylation, dealkylation, and glucuronidation. fda.gov

Clinical pharmacokinetic studies directly comparing different routes of administration have provided clear evidence of this extensive presystemic clearance. A notable study involving schizophrenic patients and healthy volunteers highlighted the stark contrast between oral and intravenous administration. nih.gov Following an intravenous (IV) dose of 5 or 6 mg of perphenazine, the drug was readily detected in plasma, with an average terminal half-life of about 9.5 hours. nih.gov In contrast, after a 6 mg oral dose, researchers could not detect any unmetabolized perphenazine in the plasma; only trace amounts of its main metabolite, perphenazine sulfoxide (PPZ-SO), were found. nih.gov This finding strongly indicates that the majority of the orally administered dose was metabolized before reaching systemic circulation. nih.gov

Further evidence comes from studies on continuous oral medication, which show a high ratio of perphenazine sulfoxide to perphenazine in the plasma, reinforcing the significance of the first-pass effect. nih.gov The hepatic extraction ratio, which is the fraction of a drug eliminated from the blood during a single pass through the liver, is consequently high for perphenazine. mdpi.comaneskey.comnih.gov The difference in clearance values between administration routes also quantifies the extent of this phenomenon. The systemic clearance rate after IV administration is approximately 100 L/h, whereas the apparent oral clearance is much higher, around 500 L/h, due to the presystemic elimination. nih.govnih.gov

Animal studies have further corroborated these findings. In a study conducted on rabbits, the area under the curve (AUC), a measure of total drug exposure, after peroral administration was only 8% of the AUC value obtained after intravenous administration. oup.com This eighty-two percent reduction in exposure before reaching the systemic circulation provides a quantitative illustration of the profound first-pass metabolism of perphenazine. oup.com

The following table summarizes key pharmacokinetic parameters that demonstrate the first-pass metabolism of perphenazine.

| Pharmacokinetic Parameter | Oral Administration | Intravenous (IV) Administration | Implication for First-Pass Metabolism |

| Absolute Bioavailability | ~40% (Range: 20-60%) drugbank.comwikipedia.orgnih.gov | 100% (by definition) | A low oral bioavailability indicates that a large fraction of the drug is eliminated before reaching systemic circulation. |

| Plasma Concentration (single 6 mg dose) | Undetectable nih.gov | Detectable nih.gov | Direct evidence that the drug is extensively metabolized after oral intake before it can enter the bloodstream. |

| Systemic Clearance (CL) | ~500 L/h nih.gov | ~100 L/h nih.govnih.gov | The much higher oral clearance reflects the extensive presystemic (first-pass) elimination in the liver. |

| Metabolite Ratio (PPZ-SO/Perphenazine) | High nih.gov | Low nih.gov | A high ratio of metabolite to parent drug after oral dosing points to significant first-pass metabolism. |

| Area Under the Curve (AUC) (Rabbit study) | 8% of IV AUC oup.com | 100% (Reference) oup.com | Demonstrates a substantial reduction in total drug exposure with oral administration due to the first-pass effect. |

Preclinical Pharmacokinetic and Biodistribution Studies of Perphenazine Hydrochloride

Absorption Characteristics in Animal Models (e.g., rats, rabbits)

Following oral administration in preclinical models, perphenazine (B1679617) is generally well absorbed. ingentaconnect.comselleckchem.com Studies in rats and rabbits have shown that peak plasma concentrations (Cmax) are typically reached within 1 to 4 hours. ingentaconnect.comselleckchem.comfda.gov For instance, after oral administration of conventional perphenazine tablets to rabbits, the time to reach maximum plasma concentration (Tmax) was observed to be 3.83 hours. ingentaconnect.comnih.gov In rats, the Tmax for a perphenazine nanoemulsion was recorded at 1.5 ± 0.08 hours. researchgate.net The absorption process is influenced by the compound's high lipophilicity and poor aqueous solubility, which can affect its dissolution rate in the gastrointestinal tract. taylorandfrancis.comtandfonline.com

Systemic Bioavailability Assessment in Preclinical Models

The systemic bioavailability of orally administered perphenazine is notably low, primarily due to extensive first-pass metabolism in the liver. nih.govtandfonline.comnih.gov Reports indicate an oral bioavailability of approximately 40% in animal models, though some studies suggest it could be as low as 20%. wikipedia.orgnih.govnih.gov This significant hepatic metabolism leads to a substantial reduction in the amount of unchanged drug reaching systemic circulation. tandfonline.comingentaconnect.com Efforts to improve bioavailability have been a key focus of formulation studies.

The formulation of orally administered perphenazine significantly impacts its bioavailability. tandfonline.comingentaconnect.com Various advanced drug delivery systems have been investigated in animal models to overcome the limitations of low solubility and extensive first-pass metabolism. nih.govtandfonline.com

For example, studies in rats using nanostructured lipid carriers (NLCs) have demonstrated a significant enhancement in oral bioavailability. tandfonline.comnih.gov Two different NLC formulations, NLC-6 and NLC-12, increased the bioavailability by approximately 3.12-fold and 2.49-fold, respectively, compared to a standard perphenazine suspension. tandfonline.comnih.gov Similarly, solid lipid nanoparticles (SLNs) have been shown to increase the relative bioavailability in Wistar rats by up to 2-fold compared to a suspension. nih.gov

In rabbits, orally disintegrating tablets (ODTs) containing a perphenazine/hydroxypropyl-β-cyclodextrin inclusion complex were developed to enhance absorption. ingentaconnect.comnih.gov This formulation resulted in a faster absorption rate and a higher peak plasma concentration compared to conventional tablets. ingentaconnect.comnih.gov The relative bioavailability of the ODTs was 120.77% (based on AUC0-t) and 126.37% (based on AUC0-∞) compared to the reference tablets. ingentaconnect.comnih.gov

The table below summarizes the pharmacokinetic parameters from a study in rabbits comparing orally disintegrating tablets (ODTs) with conventional reference tablets. ingentaconnect.comnih.gov

| Formulation | Cmax (ng/mL) | Tmax (h) | AUC0–24 (ng/mL/h) | AUC0-∞ (ng/mL/h) |

| ODTs | 82.86 | 1.04 | 480 | 505 |

| Reference Tablets | 62.71 | 3.83 | 397.56 | 400.12 |

This table presents a comparison of key pharmacokinetic parameters for two different oral formulations of perphenazine in rabbits.

Distribution Kinetics in Biological Compartments

Perphenazine's lipophilic nature facilitates its distribution into various tissues. nih.govnih.gov Studies have analyzed its distribution in blood, plasma, and different organs to understand its kinetic behavior within the body.

As a centrally acting agent, the brain penetration of perphenazine is a critical aspect of its pharmacokinetic profile. Studies in rats have confirmed its ability to cross the blood-brain barrier. nih.govresearchgate.net The use of novel formulations has been shown to significantly enhance brain delivery. For instance, perphenazine-loaded solid lipid nanoparticles (SLNs) increased the brain distribution of the drug by 16-fold in Wistar rats compared to a standard suspension. nih.gov

Research has also investigated the kinetics of perphenazine metabolites in the brain. nih.gov One study in male rats found that a common metabolite, N-[γ-(2-Chlorophenothiazin-10-yl)propyl]ethylenediamine, exhibited a longer elimination half-life in the brain (8 days) compared to other tissues (1.2-3 days), suggesting the brain acts as a "deep compartment" for this metabolite. nih.gov

Preclinical studies have mapped the distribution of perphenazine and its metabolites across various tissues. Following oral administration to male rats, concentrations of a perphenazine metabolite were measured in the plasma, liver, lung, kidney, and brain. nih.gov Subcellular fractionation of the liver and brain revealed a preferential localization of the metabolite in the mitochondria. nih.gov The kinetic behavior, including the time to reach maximum concentration and the elimination half-life, varied among different tissues. nih.gov

Elimination Kinetics in Animal Models (e.g., half-life, clearance)

The elimination of perphenazine from the body occurs primarily through extensive hepatic metabolism. drugbank.comfda.gov In animal models, the plasma elimination half-life of perphenazine generally ranges from 9 to 12 hours. selleckchem.comfda.gov

Studies in Wistar rats have shown that advanced formulations can alter elimination kinetics. nih.gov For example, perphenazine-loaded solid lipid nanoparticles (SLNs) significantly increased the half-life (t1/2) and mean residence time (MRT) in both plasma and brain homogenates compared to a perphenazine suspension. nih.gov This suggests that such formulations can prolong the drug's presence in the body.

The primary metabolic pathways for perphenazine include sulfoxidation, hydroxylation, dealkylation, and glucuronidation. drugbank.comfda.gov In rats, metabolism involves N-dealkylation, N-oxidation, sulfoxidation, and aromatic hydroxylation. researchgate.netresearchgate.net Following a 10 mg/kg oral dose in male rats, approximately 1.8% to 4% of the dose was excreted in the urine within the first 12 hours, mainly as the sulfoxide (B87167) and N-dealkylated sulfoxide metabolites. researchgate.netresearchgate.net

The table below details the elimination half-life of perphenazine and its metabolite in different biological compartments in rats, highlighting the prolonged retention in brain tissue.

| Compound/Formulation | Compartment | Half-life (t1/2) | Animal Model |

| Perphenazine | Plasma | 9-12 hours | Rat |

| Perphenazine-SLN | Plasma | Significantly increased vs. suspension | Wistar Rat |

| Perphenazine-SLN | Brain | Significantly increased vs. suspension | Wistar Rat |

| Cl-PPED (Metabolite) | Brain | 8 days | Male Rat |

| Cl-PPED (Metabolite) | Other Tissues | 1.2-3 days | Male Rat |

This table summarizes the elimination half-life data for perphenazine and its formulations/metabolites in rat models.

Excipient and Formulation Interactions Affecting Pharmacokinetics in Preclinical Models

The oral bioavailability of perphenazine is inherently limited by its poor aqueous solubility and significant first-pass metabolism. nih.govnih.gov Preclinical research has consequently focused on the development of advanced formulations that utilize various excipients to modify the pharmacokinetic profile of perphenazine, primarily by enhancing its absorption and reducing metabolic degradation. These studies, predominantly conducted in rodent and rabbit models, have demonstrated that strategic formulation design can lead to substantial improvements in systemic exposure.

Interactions between perphenazine and excipients within these formulations are critical to overcoming its biopharmaceutical challenges. Novel drug delivery systems, such as lipid-based nanocarriers and solid dispersions, have been extensively investigated. These formulations aim to increase the dissolution rate of perphenazine, facilitate its transport across the intestinal epithelium, and potentially reduce the extent of first-pass metabolism in the liver.

Lipid-Based Nanoformulations

Lipid-based nanoformulations, including solid lipid nanoparticles (SLNs) and nanostructured lipid carriers (NLCs), have emerged as a promising approach to enhance the oral bioavailability of lipophilic drugs like perphenazine. nih.govnih.gov These systems encapsulate the drug within a lipid matrix, which can protect it from degradation in the gastrointestinal tract and promote lymphatic uptake, thereby bypassing the portal circulation and reducing first-pass hepatic metabolism.

In a study utilizing male Wistar rats, a perphenazine-loaded solid lipid nanoparticle (PPZ-SLN) formulation was shown to significantly alter the drug's pharmacokinetic parameters compared to a standard perphenazine suspension. nih.govresearchgate.net The relative bioavailability of the PPZ-SLN formulation was increased by approximately two-fold. nih.govresearchgate.net Furthermore, the mean residence time (MRT) and half-life (t1/2) of perphenazine were significantly prolonged in both plasma and brain tissue, indicating a sustained release and longer circulation time. nih.govresearchgate.net

Similarly, nanostructured lipid carriers (NLCs) have been demonstrated to improve the oral delivery of perphenazine in rats. nih.gov Specific NLC formulations, designated NLC-6 and NLC-12, enhanced the oral bioavailability by approximately 3.12-fold and 2.49-fold, respectively, when compared to a plain drug suspension. tandfonline.com These findings underscore the potential of lipid-based excipients to significantly modify the pharmacokinetic profile of perphenazine in preclinical models. nih.govtandfonline.com

Solid Dispersions and Cyclodextrin (B1172386) Complexation

Another successful strategy to improve the absorption of perphenazine involves the use of solid dispersions and cyclodextrin complexation. oup.com These approaches enhance the solubility and dissolution rate of poorly water-soluble drugs. Solid dispersions involve the dispersion of the drug in an inert carrier matrix at the solid state, while cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with drug molecules, increasing their solubility. tandfonline.comoup.com

Preclinical studies in rabbits have evaluated the sublingual administration of perphenazine formulated as a solid dispersion with macrogol 8000 and as a complex with β-cyclodextrin. oup.com Both formulations significantly increased the absorption of perphenazine compared to peroral administration of an aqueous solution. The area under the curve (AUC) for the sublingually administered solid dispersion and β-cyclodextrin complex was markedly higher than that of the orally administered solution, highlighting the avoidance of first-pass metabolism as a key mechanism for the improved bioavailability. oup.com

Further investigations into orally disintegrating tablets (ODTs) containing a perphenazine/hydroxypropyl-β-cyclodextrin (HP-β-CD) inclusion complex also showed favorable pharmacokinetic outcomes in rabbits. ingentaconnect.com Compared to conventional tablets, the ODT formulation resulted in a higher maximum plasma concentration (Cmax) and a 1.26-fold increase in relative bioavailability (AUC0-∞). ingentaconnect.com The time to reach Cmax (Tmax) was also significantly shorter for the ODT formulation, indicating faster absorption. ingentaconnect.com

Interactive Data Table: Impact of Formulation on Perphenazine Pharmacokinetics in Preclinical Models

| Formulation | Animal Model | Key Pharmacokinetic Findings | Reference |

| Solid Lipid Nanoparticles (SLN) | Wistar Rats | ~2-fold increase in relative bioavailability compared to suspension. Significantly increased Mean Residence Time (MRT) and half-life (t1/2). | nih.govresearchgate.net |

| Nanostructured Lipid Carriers (NLC-6) | Rats | ~3.12-fold enhancement in oral bioavailability compared to plain drug suspension. | tandfonline.com |

| Nanostructured Lipid Carriers (NLC-12) | Rats | ~2.49-fold enhancement in oral bioavailability compared to plain drug suspension. | tandfonline.com |

| Solid Dispersion (with Macrogol 8000) | Rabbits | Sublingual administration resulted in an AUC0–360 min that was 53% of the value obtained after intravenous administration, compared to only 8% for peroral administration. | oup.com |

| β-Cyclodextrin Complex | Rabbits | Sublingual administration resulted in an AUC0–360 min that was 41% of the value obtained after intravenous administration. | oup.com |

| Orally Disintegrating Tablets (with HP-β-CD) | Rabbits | 1.26-fold increase in relative bioavailability (AUC0-∞) and a higher Cmax compared to conventional tablets. | ingentaconnect.com |

Cellular and Molecular Pharmacodynamics of Perphenazine Hydrochloride

Mechanisms of Induced Cellular Death

Perphenazine (B1679617) hydrochloride induces cell death primarily through the activation of programmed cell death pathways, with significant involvement of mitochondria and the generation of oxidative stress. nih.gov

Perphenazine is a known inducer of apoptosis, a controlled process of cell self-destruction. nih.gov In human neuroblastoma SH-SY5Y cells, treatment with perphenazine leads to the activation of key proteins in the apoptotic cascade. researchgate.net This includes the activation of Bax , a pro-apoptotic protein that facilitates the release of mitochondrial factors, and the subsequent activation of Caspase-3 , an executioner caspase responsible for dismantling the cell. researchgate.netdovepress.com The observation of apoptotic nuclei in treated cells further confirms the induction of this pathway. researchgate.net Caspases are crucial for initiating and executing apoptosis, and the activation of Caspase-3 is a central event in the process. ijper.org

Mitochondria play a central role in the cell death mechanism initiated by perphenazine hydrochloride. researchgate.net Treatment with the compound has been shown to cause significant mitochondrial damage, characterized by several key events. researchgate.netresearchgate.net In SH-SY5Y cells, this damage manifests as the physical fragmentation of mitochondria . researchgate.net This is accompanied by the release of cytochrome c from the mitochondria into the cytosol, a critical step that triggers the caspase cascade leading to apoptosis. researchgate.netnih.gov Furthermore, perphenazine treatment leads to a marked decrease in cellular ATP levels , indicating severe mitochondrial dysfunction and a disruption of the cell's energy metabolism. researchgate.netxiahepublishing.com A significant reduction in ATP has been observed after just 8 hours of incubation with 25 µM of perphenazine. researchgate.net

The induction of oxidative stress is another key mechanism of perphenazine-induced cytotoxicity. nih.gov Oxidative stress is an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to neutralize them with antioxidant defenses. nih.gov In studies on normal human melanocytes, higher concentrations of perphenazine were found to deplete the cells' antioxidant status, indicating an induction of oxidative stress. nih.gov The mitochondrial damage caused by perphenazine is believed to be a significant source of this oxidative stress. researchgate.net The role of ROS in this process is supported by findings that antioxidants can partially suppress the cell death induced by the drug. researchgate.net For example, in studies of UVA-induced phototoxicity, the antioxidants superoxide (B77818) dismutase and alpha-tocopherol (B171835) provided a dose-dependent protective effect against perphenazine, confirming the involvement of superoxide anions and other free radicals in the cell-damaging process. nih.gov

Lysosomal Vacuolation and Lysosomal Membrane Permeabilization (LMP)

This compound has been observed to induce significant morphological changes within cells, specifically targeting the lysosomes. Treatment with perphenazine leads to the formation of cytoplasmic vacuoles, a phenomenon identified as a form of lysosomal disruption. researchgate.net In studies involving human normal hepatocytes (L02 cells), exposure to perphenazine at a concentration of 30 μM resulted in intense lysosomal vacuolation. nih.gov This vacuolation is a visual indicator of lysosomal dysfunction.

Beyond vacuolation, perphenazine is a potent inducer of Lysosomal Membrane Permeabilization (LMP). LMP is a critical cellular event where the integrity of the lysosomal membrane is compromised, leading to the leakage of potent hydrolytic enzymes, such as cathepsins, from the lysosomal lumen into the cytosol. researchgate.netnih.gov This release of catabolic enzymes can trigger a cascade of events culminating in lysosomal-dependent cell death. researchgate.netnih.gov In glioblastoma cells, perphenazine treatment was shown to decrease the co-localization of Cathepsin D and LAMP1 (Lysosomal-associated membrane protein 1), providing evidence for the breakdown of the lysosomal membrane and the release of its contents. researchgate.net Similarly, in hepatocytes, perphenazine was found to impair the lysosomal membrane and induce LMP, which was identified as a key mechanism in its observed hepatotoxicity. nih.gov

The table below summarizes key findings from a study on perphenazine-induced lysosomal disruption in human hepatocytes.

| Cell Line | Perphenazine Concentration | Observed Effects | Reference |

| Human normal hepatocytes (L02) | 30 μM | Intense lysosome vacuolation, Impaired lysosomal membrane, Lysosomal Membrane Permeabilization (LMP), Triggering of lysosomal cell death | nih.gov |

Modulation of Cellular Processes

Inhibition of Cell Migration and Invasion

This compound has demonstrated the ability to impede the migration and invasion of cancer cells, particularly in the context of glioblastoma. In studies using the U-87 MG human glioblastoma cell line, perphenazine at a concentration of 0.5 µM significantly decreased the percentage of migrated cells by 13.49% compared to the control group. researchgate.netnih.gov While it inhibited migration, the same study noted a significant increase in the percentage of invasion by 6.80% at the same concentration. researchgate.net However, other findings from the same research group indicated that perphenazine (0.5 µM) caused a significant decrease in invasion by 11.31%. nih.gov This suggests a complex, and possibly context-dependent, effect on invasion. The inhibitory effect on cell migration is a key finding, suggesting a potential role for perphenazine in modulating cancer cell motility. researchgate.netembopress.org

The table below presents data on the effect of perphenazine on glioblastoma cell migration and invasion.

| Cell Line | Perphenazine Concentration | Effect on Migration | Effect on Invasion | Reference |

| U-87 MG Glioblastoma | 0.5 µM | 13.49% decrease | 6.80% increase / 11.31% decrease | researchgate.netnih.gov |

Interaction with ATP-Binding Cassette (ABC) Transporters (e.g., ABCB1, ABCG2)

This compound has been shown to interact with and modulate the expression of ATP-binding cassette (ABC) transporters, which are crucial in the development of multidrug resistance in cancer cells. researchgate.netmdpi.com Specifically, in U-87 MG glioblastoma cells, treatment with perphenazine led to a decrease in the expression of ABCB1 (also known as P-glycoprotein) and a simultaneous increase in the expression of ABCG2 (also known as breast cancer resistance protein). researchgate.netmdpi.com This modulation of multidrug resistance proteins is significant as it could potentially reverse resistance to certain chemotherapeutic agents and suggests a mechanism by which perphenazine could influence the efficacy of other cancer treatments. researchgate.net

| Transporter | Effect of Perphenazine | Cell Line | Reference |

| ABCB1 | Decreased expression | U-87 MG Glioblastoma | researchgate.netmdpi.com |

| ABCG2 | Increased expression | U-87 MG Glioblastoma | researchgate.netmdpi.com |

Effects on Adhesion Molecules (e.g., E-cadherin, integrins) and Cytoskeletal Proteins (e.g., α-tubulin)

Perphenazine influences cellular adhesion and cytoskeletal structure by altering the levels of key proteins involved in these processes. In U-87 MG glioblastoma cells, perphenazine treatment was found to increase the levels of E-cadherin, an important cell-cell adhesion molecule whose loss is often associated with increased tumor metastasis. researchgate.net Concurrently, perphenazine treatment resulted in a decrease in the levels of α-tubulin, a major component of microtubules, which are essential for cell shape, motility, and division. researchgate.net Furthermore, the levels of several integrin subunits, including α3, α5, and β1, which are critical for cell-matrix adhesion and migration, were also decreased following perphenazine treatment. researchgate.net These changes in adhesion molecules and cytoskeletal proteins correspond to the observed decrease in cancer cell migration and invasion. researchgate.net

| Protein | Protein Type | Effect of Perphenazine | Cell Line | Reference |

| E-cadherin | Adhesion Molecule | Increased levels | U-87 MG Glioblastoma | researchgate.net |

| α-tubulin | Cytoskeletal Protein | Decreased levels | U-87 MG Glioblastoma | researchgate.net |

| Integrin α3 | Adhesion Molecule | Decreased levels | U-87 MG Glioblastoma | researchgate.net |

| Integrin α5 | Adhesion Molecule | Decreased levels | U-87 MG Glioblastoma | researchgate.net |

| Integrin β1 | Adhesion Molecule | Decreased levels | U-87 MG Glioblastoma | researchgate.net |

Modulation of Gene Expression and Protein Levels (e.g., MITF, Tyrosinase, ACHE mRNA)

Perphenazine has been shown to modulate the expression of key proteins and transcription factors involved in processes such as pigmentation and neurotransmission. In normal human melanocytes, perphenazine at concentrations of 1.0 µM and 3.0 µM decreased the content of Microphthalmia-associated transcription factor (MITF). researchgate.netresearchgate.net MITF is a crucial transcription factor for melanocyte development and the regulation of genes involved in melanin (B1238610) synthesis. researchgate.net Consistent with the reduction in MITF, perphenazine treatment also led to a decrease in melanin content and a corresponding decrease in the activity of tyrosinase, the rate-limiting enzyme in melanogenesis. researchgate.netresearchgate.netnih.gov

Furthermore, perphenazine interacts with and inhibits acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine (B1216132). nih.govresearchgate.net The inhibition of AChE by perphenazine is concentration-dependent, transitioning from a non-competitive to a "mixed" type of inhibition at concentrations where the drug forms micellar aggregates. nih.gov This indicates a direct interaction with the AChE protein, which can affect cholinergic signaling. researchgate.net

| Target | Effect of Perphenazine | Concentration | Cell/System | Reference |

| MITF (protein content) | Decreased | 1.0 µM and 3.0 µM | Normal Human Melanocytes | researchgate.netresearchgate.net |

| Tyrosinase (activity) | Decreased | 1.0 µM and 3.0 µM | Normal Human Melanocytes | researchgate.netresearchgate.net |

| Acetylcholinesterase (AChE) (activity) | Inhibited | Concentration-dependent | Human Erythrocyte | nih.govresearchgate.net |

Activation of Protein Phosphatase 2

This compound functions as an activator of Protein Phosphatase 2A (PP2A), a vital serine/threonine phosphatase that plays a regulatory role in numerous cellular functions. The phenothiazine (B1677639) antipsychotic drug, perphenazine, has been shown to exhibit antitumor effects by reactivating PP2A. nih.gov

In studies on the Sezary syndrome cell line HUT78, which has a neuroblastoma rat sarcoma oncogene (NRAS) mutation, perphenazine induced the dephosphorylation of Akt and ERK1/2, leading to apoptosis. nih.gov The use of a PP2A inhibitor counteracted the perphenazine-induced dephosphorylation of Akt, confirming that this action is dependent on PP2A activation. nih.gov This suggests that the suppression of Akt activity through the activation of PP2A may be a viable antitumor strategy for NRAS-mutated Sezary syndrome. nih.gov

Neurobiological Cellular Mechanisms in Preclinical Models

Impact on Synaptic Mechanisms

Antipsychotic drugs, including phenothiazines like perphenazine, are known to induce morphological and synaptic changes in the brain. nih.gov These changes are mediated through the modulation of processes that regulate synaptic plasticity, dendritic spine architecture, and postsynaptic density. nih.gov While specific studies on perphenazine's direct impact on these mechanisms are part of a broader understanding of antipsychotic action, the class of drugs is known to influence synaptic architecture. For example, the D2R-specific agonist quinpirole (B1680403) has been shown to reduce spine branches and length in cortical neuron cultures. nih.gov

Intracellular Signaling Pathways and Neuroplasticity

The therapeutic effects of antipsychotics are linked to their ability to modulate intracellular signaling pathways that are crucial for neuroplasticity. Key pathways such as the Ras-MAPK and PI3K–Akt pathways are involved in neuronal differentiation, growth, and survival. nih.gov Perphenazine, through its action on dopamine (B1211576) receptors and other targets, can influence these cascades. In preclinical studies, antipsychotics have been shown to alter the expression of immediate early genes (IEGs) like c-Fos and Arc in brain regions such as the prefrontal cortex and hippocampus, which are critical for synaptic plasticity. nih.gov

Cell Resilience Mechanisms

Perphenazine has been observed to induce cell death and mitochondrial damage in certain in vitro models. targetmol.comselleckchem.com This process involves the activation of caspase-3 and a reduction in cellular ATP levels. targetmol.comselleckchem.com The cell death induced by perphenazine can be partially mitigated by antioxidants, but not by pan-caspase inhibitors, suggesting a complex mechanism of action that may involve oxidative stress. targetmol.comselleckchem.com

Dopamine Efflux in Specific Brain Regions (e.g., medial prefrontal cortex, hippocampus)

Atypical antipsychotic drugs are recognized for their capacity to increase dopamine release in the medial prefrontal cortex (mPFC) and hippocampus in animal models. nih.gov This effect is considered to be a contributing factor to their efficacy in addressing negative and cognitive symptoms of certain neuropsychiatric disorders. nih.gov While the primary action of typical antipsychotics like perphenazine is D2 receptor blockade, the complex interplay of receptor interactions can lead to varied effects on dopamine efflux in different brain regions. The mesolimbic dopaminergic output, which is modulated by circuits involving the hippocampus, is a key area of interest for understanding the therapeutic actions of antipsychotics. frontiersin.org

Anti-inflammatory Actions in Preclinical Models (e.g., Th2-type allergic dermatitis)

Perphenazine has demonstrated anti-inflammatory effects in preclinical models of Th2-type allergic dermatitis. nih.govnih.govscienceopen.com In mouse models of dermatitis induced by 12-o-tetradecanoylphorbol-13-acetate (TPA) and oxazolone (B7731731) (OXA), perphenazine treatment attenuated ear swelling. nih.govnih.govscienceopen.com Furthermore, it inhibited the infiltration of mast cells into the lesion area. nih.govnih.govscienceopen.com

In the oxazolone-induced dermatitis model, mice treated with perphenazine showed decreased levels of serum IgE, histamine (B1213489), and various cytokines. nih.govnih.govscienceopen.com Specifically, levels of both Th1 and Th2 cytokines were reduced in mice co-treated with perphenazine and oxazolone compared to those treated with oxazolone alone. nih.gov This suggests that perphenazine can attenuate cytokine expression in this inflammatory model. nih.gov The anti-inflammatory effect of perphenazine may also be related to the inhibition of mast cell infiltration and subsequent histamine release. nih.gov

Table of Findings on Perphenazine's Anti-inflammatory Actions in a Mouse Model of Allergic Dermatitis

| Parameter | Observation in Perphenazine-Treated Mice | Reference |

|---|---|---|

| Ear Swelling (TPA and OXA-induced) | Attenuated | nih.gov, nih.gov, scienceopen.com |

| Mast Cell Infiltration | Inhibited | nih.gov, nih.gov, scienceopen.com |

| Serum IgE Levels | Decreased | nih.gov, nih.gov, scienceopen.com |

| Serum Histamine Levels | Decreased | nih.gov, nih.gov, scienceopen.com |

| Cytokine Levels (Th1 and Th2) | Decreased | nih.gov |

Synthetic Chemistry and Structural Modification Research of Perphenazine Hydrochloride

Synthesis of Novel Phenothiazine (B1677639) Derivatives

The synthesis of new phenothiazine derivatives is an active area of research, aiming to discover compounds with enhanced efficacy or novel biological activities. acs.org Methodologies often involve modifications to the core phenothiazine structure or the side chain.

The design of perphenazine (B1679617) analogs often focuses on creating hybrid structures that combine the phenothiazine scaffold with other pharmacologically active moieties. nih.gov A common synthetic approach begins with a suitable phenothiazine core. For instance, novel phenothiazine 10-carboxamides have been synthesized by first creating intermediate PTZ 10-yl acyl chlorides. These intermediates are then reacted with an appropriate alkylamine solution under reflux conditions to yield the final derivative. acs.org

Another synthetic strategy involves the N-alkylation of a molecule like 2-acetylphenothiazine, followed by a Claisen-Schmidt reaction to produce chalcone-based phenothiazine derivatives. mdpi.com Continuous-flow synthesis has also been presented as an efficient and mild technology for producing phenothiazine antipsychotics, contributing to faster and more sustainable manufacturing processes. researchgate.net The synthesis of various arylpiperazine and phenylpiperazine derivatives, which are key components of many neurologically active drugs, often involves multi-step reactions, including nucleophilic substitution or Pd-catalyzed coupling reactions. mdpi.comnih.gov

Structure-Activity Relationship (SAR) Studies

Structure-Activity Relationship (SAR) studies are fundamental to understanding how the chemical structure of perphenazine and its analogs correlates with their pharmacological activity. These studies guide the rational design of new molecules with desired properties.

Modifications to the tricyclic phenothiazine core have a significant impact on the compound's antipsychotic activity.

Substitution at the 2-position: The nature and position of the substituent on the phenothiazine ring are critical. The presence of an electron-withdrawing group, such as chlorine (-Cl) or trifluoromethyl (-CF3), at the 2-position of the ring is crucial for neuroleptic activity. if-pan.krakow.plslideshare.net The potency of these substituents generally follows the order: -SO2NR2 > -CF3 > -CO-CH3 > -Cl. if-pan.krakow.pl This substituent is believed to promote a specific conformation of the side chain that mimics dopamine (B1211576), thereby enhancing the blockade of dopamine receptors. nih.govnih.gov

Side Chain Length: A three-carbon alkyl chain separating the nitrogen atom of the phenothiazine ring (at position 10) and the terminal amine of the side chain is essential for potent neuroleptic activity. if-pan.krakow.plslideshare.net Shortening or lengthening this propyl chain drastically reduces antipsychotic effects. slideshare.net

Table 1: Influence of Phenothiazine Core Modifications on Antipsychotic Activity

| Modification | Position | Effect on Activity | Reference |

|---|---|---|---|

| Electron-Withdrawing Group | C-2 | Increases antipsychotic potency | if-pan.krakow.plslideshare.net |

| Propyl Chain Length | N-10 to side chain N | Critical for neuroleptic activity | if-pan.krakow.plslideshare.net |

The piperazine (B1678402) ring in the side chain of perphenazine is a key determinant of its high potency as an antipsychotic agent. drugbank.com

Enhanced Potency: Phenothiazines containing a piperazine moiety exhibit greater behavioral potency compared to derivatives with simple alkylamino side chains. nih.govdrugbank.com The order of activity for the terminal amino group is generally considered to be piperazine > piperidine > aliphatic chain. slideshare.net This enhanced activity is partly explained by favorable Van der Waal's interactions that help the molecule adopt a conformation mimicking dopamine. nih.govnih.gov

Receptor Interaction: The piperazine group contributes significantly to the drug's ability to act as a dopamine D1 and D2 receptor antagonist. drugbank.com While piperazine phenothiazines demonstrate the strongest antipsychotic action, they are also associated with a higher incidence of extrapyramidal side effects. if-pan.krakow.pldoi.org

Other Activities: The piperazine moiety has also been linked to other biological effects, such as anti-proliferative potential in cancer cells. if-pan.krakow.pl

Table 2: Comparison of Terminal Amino Groups in Phenothiazine Derivatives

| Terminal Amino Group | Relative Antipsychotic Activity | Reference |

|---|---|---|

| Piperazine | Highest | slideshare.netdrugbank.com |

| Piperidine | Intermediate | slideshare.net |

| Aliphatic Chain | Lowest | slideshare.net |

Development and Characterization of Prodrugs

The development of prodrugs is a strategy used to improve the pharmacokinetic or pharmacodynamic properties of a parent drug. For perphenazine, this approach has led to the creation of novel compounds designed for enhanced therapeutic effects.

Perphenazine 4-aminobutyrate mesylate, also known as CYP-1020 or BL-1020, is a novel mutual prodrug formed by the esterification of perphenazine with gamma-aminobutyric acid (GABA). portico.orgresearchgate.net

Synthesis: The synthesis of CYP-1020 involves the protection of 4-aminobutyric acid, for example with a Boc group, to give N-Boc-4-aminobutyric acid. This is followed by an esterification reaction with perphenazine, which can be achieved using coupling agents like dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). portico.org A subsequent deprotection and salification step yields the final mesylate salt. google.com

Pharmacological Profile: CYP-1020 is designed to act as both a potent dopamine D2 receptor antagonist (from the perphenazine moiety) and a GABA-A receptor agonist (from the GABA moiety). researchgate.net

Preclinical and Clinical Evaluation: In rat models, the GABA ester of perphenazine demonstrated a significant decrease in catalepsy compared to the parent drug, suggesting a more favorable side effect profile. researchgate.net A Phase II open-label study in patients with chronic schizophrenia found that BL-1020 was associated with clinical improvement in psychosis. nih.gov The most common adverse events reported were fatigue, polyuria, and nasopharyngitis. portico.org

In Vivo Conversion of Prodrugs to Parent Compound and Active Metabolites

Prodrugs are inactive or less active molecules that are converted into the active parent drug within the body through metabolic processes. This strategy is often employed to improve the pharmacokinetic properties of a drug. In the case of perphenazine, long-acting injectable prodrugs, such as perphenazine enanthate and perphenazine decanoate, have been developed. These are administered via intramuscular injection and are designed to release the active perphenazine slowly over time. wikipedia.orgwikipedia.org

The conversion of these prodrugs to the parent compound, perphenazine, occurs primarily through enzymatic hydrolysis at the site of injection and in the liver. washington.eduwashington.edu Once the ester bond is cleaved, perphenazine is released into the systemic circulation. Following its release, perphenazine undergoes extensive metabolism in the liver, primarily through sulfoxidation, hydroxylation, dealkylation, and glucuronidation, to form various metabolites. researchgate.netdrugbank.com

Key active metabolites formed from the subsequent metabolism of perphenazine include 7-hydroxyperphenazine (B3061111) and N-dealkylperphenazine. researchgate.netnih.gov Research indicates that the principal metabolite, N-dealkylperphenazine, is typically present in vivo at concentrations 1.5 to 2 times that of the parent drug. nih.gov

Studies have quantified the plasma concentrations of perphenazine and its active metabolites following administration. In a study involving 54 older patients treated with perphenazine, the mean concentrations of the parent drug and its key metabolites were determined. nih.gov

Table 1: Mean Plasma Concentrations of Perphenazine and its Active Metabolites

| Compound | Mean Concentration (ng/mL) | Standard Deviation (ng/mL) |

| Perphenazine | 1.5 | 1.4 |

| N-dealkylperphenazine (DAPZ) | 2.0 | 1.6 |

| 7-hydroxyperphenazine | 0.8 | 1.9 |

Data sourced from a study of 54 older patients treated with perphenazine for 10 to 17 days. nih.gov

The ratio of metabolite concentration to the parent drug concentration provides insight into the metabolic profile. The study also reported the mean quotients for the metabolite-to-perphenazine concentration ratios. nih.gov

Table 2: Mean Quotient of Metabolite to Perphenazine Concentration

| Metabolite/Parent Drug Ratio | Mean Quotient | Standard Deviation |

| N-dealkylperphenazine/Perphenazine | 1.7 | 1.1 |

| 7-hydroxyperphenazine/Perphenazine | 0.54 | 1.6 |

Data derived from the same study of 54 older patients. nih.gov

The in vivo conversion of perphenazine prodrugs is a critical factor in their long-acting therapeutic effect. The slow release and subsequent metabolism lead to sustained plasma concentrations of the active parent compound and its metabolites.

Advanced Analytical Methodologies for Perphenazine Hydrochloride Research

Spectrophotometric Quantification Techniques

Spectrophotometry, a cornerstone of analytical chemistry, provides rapid and straightforward methods for the quantification of perphenazine (B1679617) hydrochloride. These techniques are based on the principle that the molecule absorbs light at specific wavelengths.

UV-Vis spectrophotometry is a widely employed technique for the determination of perphenazine hydrochloride. The method relies on measuring the absorbance of a perphenazine solution at its wavelength of maximum absorbance (λmax). For perphenazine, the λmax is typically observed around 254.80 nm in methanol jpsbr.org. Another study identified the absorption maxima at 257 nm in pH 6.8 phosphate buffer asiapharmaceutics.info. The intensity of the absorbance is directly proportional to the concentration of the drug in the solution, following the Beer-Lambert law. This relationship allows for the construction of a calibration curve, which is then used to determine the concentration of unknown samples.

Research has demonstrated the linearity of this method within a concentration range of 2-10 µg/mL jpsbr.org. An alternative approach involves an oxidative derivatization of perphenazine to its sulfoxide (B87167), which can then be quantified spectrophotometrically. This indirect method has shown a linear dependence of absorbance in the concentration range of 1 to 40 µg/mL researchgate.netresearchgate.net. The simplicity, cost-effectiveness, and speed of UV-Vis spectrophotometry make it a valuable tool for routine quality control analysis.

Interactive Table: UV-Vis Spectrophotometry Parameters for this compound Analysis

| Parameter | Value | Reference |

| Wavelength of Maximum Absorbance (λmax) | 254.80 nm (in methanol) | jpsbr.org |

| Wavelength of Maximum Absorbance (λmax) | 257 nm (in pH 6.8 phosphate buffer) | asiapharmaceutics.info |

| Linearity Range | 2-10 µg/mL | jpsbr.org |

| Linearity Range (as sulfoxide derivative) | 1-40 µg/mL | researchgate.netresearchgate.net |

To enhance the specificity and resolve overlapping spectra from interfering substances, derivative spectrophotometry is utilized. This technique involves the mathematical differentiation of the zero-order absorption spectrum. For perphenazine, both first and second derivative spectra have been successfully applied for its quantification jpsbr.org.

In one study, the first derivative spectrum of a perphenazine solution in methanol showed a valley with maximum amplitude at 261.40 nm, which was used for validation purposes. The second derivative spectrum exhibited its maximum amplitude in a negative valley at 256.80 nm, and this wavelength was subsequently used for validation of the second derivative method jpsbr.org. These derivative methods offer improved resolution of fine spectral details and can effectively minimize background interference, thereby increasing the specificity of the analysis. The developed derivative methods were found to be linear within the concentration range of 2-10 µg/mL jpsbr.org.

Chromatographic Separation and Detection Methods

Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC), are powerful tools for the separation, identification, and quantification of this compound, especially in complex mixtures like pharmaceutical formulations and biological samples.

HPLC is a highly efficient separation technique that offers superior resolution and sensitivity compared to spectrophotometric methods. It is the most widely used analytical method for the determination of this compound.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the predominant mode of HPLC used for perphenazine analysis. In RP-HPLC, a nonpolar stationary phase is used with a polar mobile phase. The separation is based on the differential partitioning of the analyte between the two phases.

Several RP-HPLC methods have been developed and optimized for the simultaneous estimation of perphenazine and other active pharmaceutical ingredients, such as amitriptyline allmultidisciplinaryjournal.comsierrajournals.comajrconline.org. The development of these methods involves a systematic optimization of various chromatographic parameters to achieve the desired separation with good resolution, peak symmetry, and a reasonable analysis time.

Key parameters that are typically optimized include:

Stationary Phase (Column): C18 columns are commonly used, such as the Develosil ODS HG-5 RP C18 and Phenomenex Gemini C18 allmultidisciplinaryjournal.comsierrajournals.comajrconline.org.

Mobile Phase Composition: The mobile phase usually consists of a mixture of an aqueous buffer and an organic modifier. For instance, a mobile phase of phosphate buffer (pH 2) and acetonitrile in a ratio of 64:36% v/v has been successfully used allmultidisciplinaryjournal.com. Another method utilized a mixture of methanol and TEA buffer (65:35% v/v) sierrajournals.comajrconline.org.

Flow Rate: Flow rates are typically set around 1.0 mL/min to ensure efficient separation and reasonable run times allmultidisciplinaryjournal.comsierrajournals.comajrconline.org.

Detection Wavelength: The eluate is monitored using a UV detector set at a wavelength where perphenazine exhibits significant absorbance, such as 265 nm or 230 nm allmultidisciplinaryjournal.comsierrajournals.comajrconline.org.

These optimized methods have demonstrated good linearity over specific concentration ranges. For example, one method showed linearity for perphenazine in the range of 6 µg/mL to 14 µg/mL, while another was linear between 10–50 µg/mL allmultidisciplinaryjournal.comsierrajournals.comajrconline.org. The developed RP-HPLC methods are validated according to ICH guidelines for parameters like linearity, accuracy, precision, specificity, and robustness, ensuring their suitability for routine quality control analysis allmultidisciplinaryjournal.comsierrajournals.comajrconline.org.

Interactive Table: Examples of Optimized RP-HPLC Methods for this compound

| Parameter | Method 1 | Method 2 |

| Column | Develosil ODS HG-5 RP C18 (5µm, 15cm x 4.6mm) | Phenomenex Gemini C18 (5µ, 4.6 x 250mm) |

| Mobile Phase | Phosphate Buffer (0.2 M, pH=2): Acetonitrile (64:36% v/v) | Methanol: TEA Buffer (65:35% v/v) |

| Flow Rate | 1.0 mL/min | 1.0 mL/min |

| Detection Wavelength | 265 nm | 230 nm |

| Retention Time | 2.131 min | Not specified |

| Linearity Range | 6-14 µg/mL | 10-50 µg/mL |

| Reference | allmultidisciplinaryjournal.com | sierrajournals.comajrconline.org |

For applications requiring even higher sensitivity and selectivity, electrochemical detection (ECD) can be coupled with HPLC. ECD is particularly advantageous for the analysis of electroactive compounds like perphenazine, which can undergo oxidation or reduction reactions. This technique measures the current resulting from the oxidation or reduction of the analyte as it passes through a flow cell containing an electrode held at a specific potential.

The selectivity of HPLC-ECD is influenced not only by the chromatographic separation but also by the applied potential at the electrode. This allows for the selective detection of analytes of interest even in the presence of co-eluting, non-electroactive species. The mobile phase composition, including pH, ionic strength, and the presence of ion-pairing agents, plays a crucial role in both the chromatographic separation and the electrochemical response, and therefore must be carefully optimized. While specific applications of HPLC-ECD for this compound are less commonly detailed in general literature compared to UV detection, the principles of ECD make it a highly suitable technique for trace-level analysis of this compound in complex matrices.

Gas Chromatography (GC) for Perphenazine and Metabolites

Gas Chromatography (GC), particularly when coupled with Mass Spectrometry (GC-MS), is a robust analytical technique for the separation, identification, and quantification of volatile compounds and substances that can be made volatile through chemical derivatization. nih.govchemrxiv.org This methodology is highly effective for the analysis of perphenazine and its metabolites in biological matrices. The core principle of GC involves vaporizing a sample and moving it through a chromatographic column using an inert carrier gas. The separation of components is achieved based on their differential partitioning between the stationary phase lining the column and the mobile gas phase. patsnap.com

In the context of perphenazine research, GC-MS has been applied to study its plasma levels along with its major metabolites. nih.gov The technique's power lies in its ability to combine the high-resolution separation of gas chromatography with the precise detection and identification capabilities of mass spectrometry. jmedchem.com This is crucial for metabolomics, as it allows for the detailed profiling of small molecules and metabolites in biological samples such as blood and urine. patsnap.com For non-volatile metabolites of perphenazine, a derivatization step, such as trimethylsilylation, is employed to increase their volatility, making them amenable to GC analysis. nih.gov This approach enables the comprehensive characterization of metabolic pathways and pharmacokinetic profiles of perphenazine. patsnap.comnih.gov

High-Performance Thin Layer Chromatography (HPTLC)

High-Performance Thin Layer Chromatography (HPTLC) is a sophisticated form of planar chromatography that offers significant advancements over traditional Thin Layer Chromatography (TLC). researchgate.netcabr.ie It utilizes chromatographic plates with a layer of stationary phase composed of smaller, more uniform particles, leading to enhanced separation efficiency, higher resolution, and greater detection sensitivity. iipseries.orgacclmp.com HPTLC is a versatile, cost-effective, and rapid analytical tool well-suited for the quality control and analysis of pharmaceutical compounds. cabr.ienih.gov

The key advantages of HPTLC in pharmaceutical research include its ability to analyze multiple samples in parallel, which significantly reduces analysis time and cost per sample. acclmp.comnih.gov The process involves automated sample application, standardized chromatogram development, and software-controlled densitometric evaluation. cabr.ie Unlike HPLC, HPTLC plates are disposable, meaning a fresh stationary phase is used for each analysis, eliminating the risk of carry-over from previous samples and making it ideal for complex or high-matrix samples without extensive cleanup. cabr.ie Its applications in the pharmaceutical industry are broad, covering identity and purity checks, content uniformity tests, and stability studies. cabr.ie While specific HPTLC methods for this compound are not extensively detailed in the provided context, the technique's established utility in analyzing a wide range of drug compounds makes it a highly applicable and efficient option for its quantification and purity assessment. researchgate.netiipseries.org

Method Validation Parameters for Research Applications

Method validation is a critical process in analytical chemistry that demonstrates an analytical procedure is suitable for its intended purpose. For research applications involving this compound, validation ensures the reliability, accuracy, and precision of the obtained results. The parameters for this validation are guided by international standards, such as the International Conference on Harmonisation (ICH) guidelines. allmultidisciplinaryjournal.comsierrajournals.com

Specificity and Selectivity Studies

Specificity is the ability of an analytical method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. rsc.org In the analysis of perphenazine, specificity ensures that the signal measured is solely from perphenazine and not from excipients in a pharmaceutical formulation or endogenous substances in a biological sample. allmultidisciplinaryjournal.com

One common approach to evaluate specificity is through forced degradation studies. The drug is exposed to stress conditions like acid, base, oxidation, heat, and light to produce degradation products. allmultidisciplinaryjournal.com The analytical method is then used to analyze the stressed samples, and the perphenazine peak is checked for purity and resolution from any degradation peaks, demonstrating the method's stability-indicating nature. allmultidisciplinaryjournal.com Good correlation between the retention times of a standard perphenazine sample and the perphenazine in the formulation further confirms the method's specificity. allmultidisciplinaryjournal.com

Accuracy and Precision Assessment (Intra-day and Inter-day)

Accuracy refers to the closeness of the test results obtained by the method to the true value. It is often determined through recovery studies by adding known amounts of pure perphenazine (analyte) to a placebo or sample matrix at different concentration levels (e.g., 80%, 100%, and 120%). allmultidisciplinaryjournal.comindexcopernicus.com The percentage of the analyte recovered is then calculated. Methods are generally considered accurate if the mean percent recovery is within an acceptable range, typically 98-102%, with a low relative standard deviation (%RSD). allmultidisciplinaryjournal.comindexcopernicus.com

Precision is the measure of the agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is typically evaluated at two levels:

Intra-day Precision (Repeatability): Assesses the precision over a short time interval with the same analyst and equipment. It is determined by analyzing a set of replicate samples at different concentrations on the same day. allmultidisciplinaryjournal.comresearchgate.net

Inter-day Precision (Intermediate Precision): Assesses the variability of the method over a longer period, often on different days, and may involve different analysts or equipment. allmultidisciplinaryjournal.comresearchgate.net

Precision is expressed as the Relative Standard Deviation (%RSD) of the measurements. A %RSD of less than 2% is generally considered acceptable, indicating that the method is precise. sierrajournals.comindexcopernicus.com

| Parameter | Concentration Level | Finding | Acceptance Criteria | Source |

|---|---|---|---|---|

| Accuracy (% Recovery) | 80% | 100.70% | 98-102% | allmultidisciplinaryjournal.com |

| 100% | 100.36% | |||

| 120% | 100.18% | |||

| Intra-day Precision (%RSD) | 8 µg/ml | 0.35% | < 2% | allmultidisciplinaryjournal.com |